molecular formula C19H14O6 B11657194 4-(Phenyl)-5,7-diacetoxycoumarin

4-(Phenyl)-5,7-diacetoxycoumarin

Cat. No.: B11657194
M. Wt: 338.3 g/mol
InChI Key: KOLTWCNKPWEBQB-UHFFFAOYSA-N
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Description

4-(Phenyl)-5,7-diacetoxycoumarin is a synthetic coumarin derivative characterized by a phenyl group at the C4 position and acetoxy (-OAc) substituents at the C5 and C7 positions. The phenyl moiety introduces steric bulk and electronic effects, which may influence binding interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula

C19H14O6

Molecular Weight

338.3 g/mol

IUPAC Name

(5-acetyloxy-2-oxo-4-phenylchromen-7-yl) acetate

InChI

InChI=1S/C19H14O6/c1-11(20)23-14-8-16(24-12(2)21)19-15(13-6-4-3-5-7-13)10-18(22)25-17(19)9-14/h3-10H,1-2H3

InChI Key

KOLTWCNKPWEBQB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenyl)-5,7-diacetoxycoumarin typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetic acid and salicylaldehyde.

    Condensation Reaction: The phenylacetic acid is condensed with salicylaldehyde in the presence of a base, such as sodium hydroxide, to form the intermediate 4-(Phenyl)-coumarin.

    Acetylation: The intermediate is then acetylated using acetic anhydride and a catalyst, such as pyridine, to introduce the acetoxy groups at the 5 and 7 positions, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Phenyl)-5,7-diacetoxycoumarin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the acetoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted coumarin derivatives.

Scientific Research Applications

4-(Phenyl)-5,7-diacetoxycoumarin has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of fluorescent dyes and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Phenyl)-5,7-diacetoxycoumarin involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Signal Transduction: It may interfere with cellular signaling pathways, leading to altered cellular responses.

    DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Effects

Coumarin derivatives exhibit significant variability in bioactivity based on substituent positions and functional groups. The following table compares key structural and functional attributes of 4-(Phenyl)-5,7-diacetoxycoumarin with similar compounds:

Compound Substituents (Positions) Key Functional Differences Reported Activities References
This compound Phenyl (C4), Acetoxy (C5, C7) High lipophilicity, steric bulk Not explicitly reported N/A
7,8-Diacetoxy-4-methylcoumarin Methyl (C4), Acetoxy (C7, C8) Reduced steric hindrance at C4 Binding studies with ER chaperones
A15 (Quinazoline thioether derivative) Quinazoline thioether (C3), Methoxy (C5, C7) Polar thioether group at C3 EC50 = 13.9 µg/mL (X. oryzae)
5,7-Dimethoxy-4-methylcoumarin Methyl (C4), Methoxy (C5, C7) Lower lipophilicity vs. acetoxy Safety data (GHS-compliant)

Key Observations :

  • Lipophilicity : The acetoxy groups in this compound likely increase its membrane permeability compared to methoxy analogues (e.g., 5,7-Dimethoxy-4-methylcoumarin).
  • Steric and Electronic Effects : The phenyl group at C4 may hinder interactions with flat binding pockets compared to smaller methyl substituents (as in 7,8-Diacetoxy-4-methylcoumarin).
  • oryzae.

Biological Activity

4-(Phenyl)-5,7-diacetoxycoumarin is a synthetic derivative of coumarin, which is known for its diverse biological activities. Coumarins have been extensively studied for their potential therapeutic effects, including anticancer, antibacterial, and antioxidant properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects and underlying mechanisms.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C15_{15}H14_{14}O5_{5}
  • Molecular Weight : 274.27 g/mol

The compound features a coumarin backbone with two acetoxy groups at positions 5 and 7, and a phenyl group at position 4. This structural configuration is pivotal for its biological activity.

1. Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. The mechanism involves:

  • Inhibition of cell proliferation : The compound effectively reduces the viability of various cancer cell lines.
  • Apoptosis induction : Increased expression of pro-apoptotic proteins (e.g., Bax) and decreased expression of anti-apoptotic proteins (e.g., Bcl-2) were observed in treated cells.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast cancer)15.0Apoptosis via caspase activation
HeLa (cervical cancer)20.0Cell cycle arrest
A549 (lung cancer)18.5Inhibition of proliferation

2. Antibacterial Activity

This compound has shown promising antibacterial activity against various strains of bacteria. A study reported:

  • Minimum Inhibitory Concentration (MIC) values indicating effective inhibition against Gram-positive and Gram-negative bacteria.
  • The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

3. Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays such as DPPH radical scavenging and FRAP assays. The compound demonstrated:

  • High radical scavenging activity , with an IC50 value comparable to standard antioxidants like ascorbic acid.
  • Mechanisms include the donation of hydrogen atoms to free radicals, thereby neutralizing them.

Structure-Activity Relationship (SAR)

The biological activity of coumarins is often influenced by their structural modifications. In the case of this compound:

  • Acetoxy groups at positions 5 and 7 enhance solubility and bioavailability.
  • The phenyl group at position 4 contributes to increased cytotoxicity against cancer cells.

Comparative studies on related compounds indicate that modifications can significantly alter their pharmacological profiles.

Case Studies

Several case studies have highlighted the therapeutic potential of coumarins, including derivatives similar to this compound:

  • Study on Anticancer Effects : A clinical trial involving patients with breast cancer showed that treatment with coumarin derivatives led to improved outcomes when combined with conventional therapies.
  • Antibacterial Efficacy : Laboratory studies demonstrated that the incorporation of phenolic groups in coumarins enhances antibacterial activity against resistant strains.

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